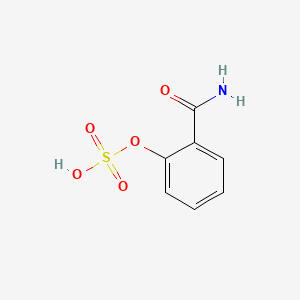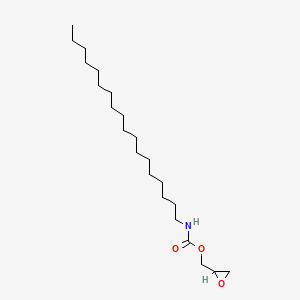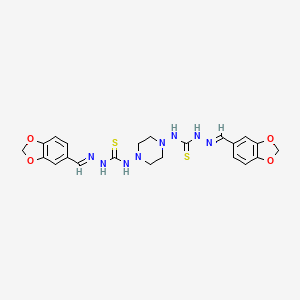
Piperonal, 4,4'-(1,4-piperazinediyl)bis(3-thiosemicarbazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of piperonal and thiosemicarbazone groups linked through a piperazine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) typically involves the reaction of piperonal with thiosemicarbazide in the presence of a piperazine linker. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiosemicarbazone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or alkaline medium
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiosemicarbazone derivatives
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins
Pathways Involved: The compound can inhibit enzyme activity, bind to DNA and interfere with replication, or interact with proteins to disrupt their function.
Comparison with Similar Compounds
Similar Compounds
- Piperonal thiosemicarbazone
- Piperazine derivatives
- Thiosemicarbazone derivatives
Uniqueness
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) is unique due to its combined structural features of piperonal, piperazine, and thiosemicarbazone. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
102259-60-9 |
|---|---|
Molecular Formula |
C22H24N8O4S2 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-[4-[[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamothioylamino]piperazin-1-yl]thiourea |
InChI |
InChI=1S/C22H24N8O4S2/c35-21(25-23-11-15-1-3-17-19(9-15)33-13-31-17)27-29-5-7-30(8-6-29)28-22(36)26-24-12-16-2-4-18-20(10-16)34-14-32-18/h1-4,9-12H,5-8,13-14H2,(H2,25,27,35)(H2,26,28,36)/b23-11+,24-12+ |
InChI Key |
WXDKHFURGTVWSL-ASIDMNOUSA-N |
Isomeric SMILES |
C1N(CCN(C1)NC(=S)N/N=C/C2=CC3=C(OCO3)C=C2)NC(=S)N/N=C/C4=CC5=C(OCO5)C=C4 |
Canonical SMILES |
C1CN(CCN1NC(=S)NN=CC2=CC3=C(C=C2)OCO3)NC(=S)NN=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





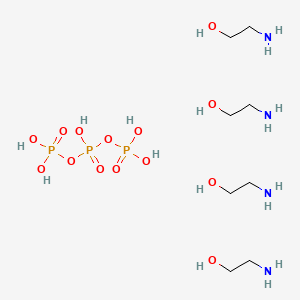
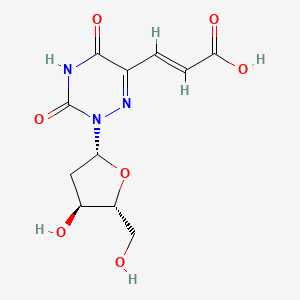


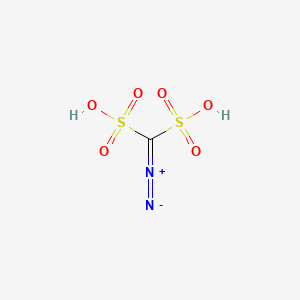

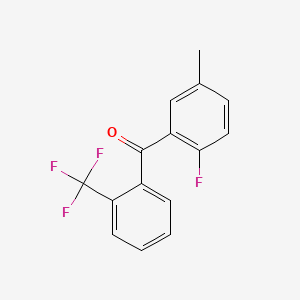
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
